1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molar mass of 233.74 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused with a pyridine ring, and a methoxyethyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the pyridine ring: The cyclopentane ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment of the methoxyethyl group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may exhibit similar biological activities, but differ in their specific substituents and overall structure.
Cyclopentane derivatives: These compounds share the cyclopentane ring structure and may have similar chemical reactivity, but differ in their fused ring systems and functional groups.
Methoxyethyl derivatives: These compounds share the methoxyethyl group and may undergo similar substitution reactions, but differ in their core structures and additional functional groups
The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-8-7-12-6-5-11(13)9-3-2-4-10(9)12;/h9-10H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZRZRWRFSDHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)C2C1CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.